
(R)-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moietyThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . For example, a typical synthetic route may involve the reaction of 2,6-dimethylaniline with a suitable pyrrolidine precursor under specific reaction conditions, such as the use of a catalyst and controlled temperature . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may lead to the formation of corresponding N-oxides, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing biologically active molecules with potential therapeutic effects . In biology, it may be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring compounds . Additionally, in the field of organic synthesis, ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline serves as a building block for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture. The uniqueness of ®-2,6-Dimethyl-4-(pyrrolidin-2-yl)aniline lies in its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties . Other similar compounds include pyrrolizines and prolinol derivatives, which also exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C12H18N2/c1-8-6-10(7-9(2)12(8)13)11-4-3-5-14-11/h6-7,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
Clé InChI |
WKPKHORMZUEGSZ-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1N)C)[C@H]2CCCN2 |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


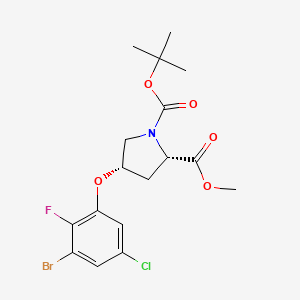
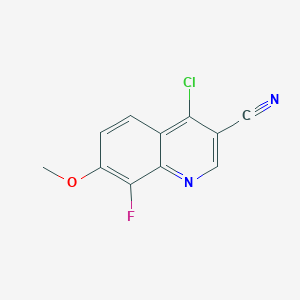

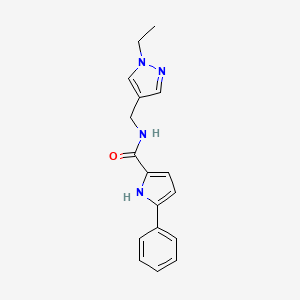
![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)
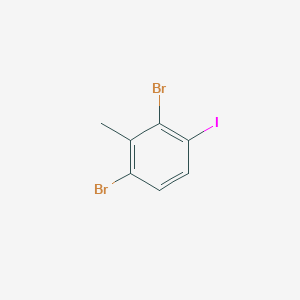
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
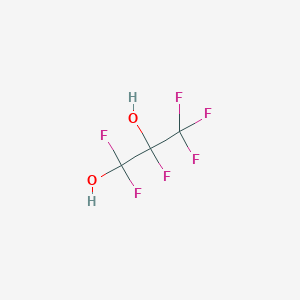
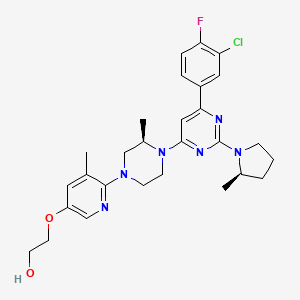
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)

![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
